N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
This compound features a piperidine core substituted at the 1-position with a furan-3-carbonyl group and at the 4-position with a methyl group linked to an ethanediamide moiety. The ethanediamide bridge connects to a 4-(trifluoromethoxy)phenyl aromatic group. The trifluoromethoxy substituent is known to enhance metabolic stability and electron-withdrawing properties, which are critical for enzyme inhibition applications .
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O5/c21-20(22,23)31-16-3-1-15(2-4-16)25-18(28)17(27)24-11-13-5-8-26(9-6-13)19(29)14-7-10-30-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFSWBMLZJTWHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the furan-3-carbonyl intermediate: This involves the reaction of furan with a suitable carbonylating agent under controlled conditions.
Synthesis of the piperidin-4-yl intermediate: This step involves the reaction of piperidine with a suitable alkylating agent.
Coupling of intermediates: The furan-3-carbonyl and piperidin-4-yl intermediates are coupled using a suitable coupling reagent to form the desired compound.
Introduction of the trifluoromethoxyphenyl group: This step involves the reaction of the coupled intermediate with a trifluoromethoxy-substituted phenyl reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to form alcohol derivatives.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Analogs with Aromatic Substitutions
N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f)
- Structure : Piperidine substituted with an ethoxy-linked phenylpropanamide and a 3-phenyl group.
- Properties : Melting point 116.8–117.8°C, yield 61.9%, HPLC purity 98.2% .
- Comparison : The ethoxy linker and phenylpropanamide differ from the ethanediamide bridge in the target compound, likely reducing hydrogen-bonding capacity. The absence of a trifluoromethoxy group may decrease metabolic stability .
N-(2-Chlorobenzyl)-N′-({1-[(4-fluorophenyl)carbamoyl]-4-piperidinyl}methyl)ethanediamide
- Structure : Piperidine with a 4-fluorophenyl carbamoyl group and a 2-chlorobenzyl-ethanediamide.
- Comparison : The 4-fluorophenyl group introduces electronegativity but lacks the steric bulk of the trifluoromethoxy group. The 2-chlorobenzyl substituent may enhance lipophilicity compared to the furan-carbonyl group .
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide
- Structure : Piperidine linked to a trifluoromethylphenyl group via ethanediamide and a dihydroindole substituent.
- The dihydroindole moiety adds rigidity, which may reduce conformational flexibility compared to the furan-carbonyl substituent .
Piperidine Derivatives with Heterocyclic Substituents
(2E,4E)-N-(2-(2-(Dimethylamino)ethoxy)phenyl)hexa-2,4-dienamide (16d)
- Structure: Piperidine replaced with a dimethylaminoethoxy group and a conjugated dienamide.
- Properties : Liquid form, yield 78.6%, HPLC purity 98.6% .
- Comparison: The lack of a rigid aromatic group (e.g., trifluoromethoxyphenyl) and the presence of a flexible dienamide linker may reduce target specificity. The dimethylamino group could enhance solubility but introduce basicity .
1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors
- Structure : Piperidine substituted with urea-linked aryl groups and acyl chains.
- Comparison: The urea linker (vs. The 4-trifluoromethoxyphenyl group in the target compound mirrors the metabolic stability strategy used in these sEH inhibitors, as described in Table 4 of .
Analogs with Trifluoromethyl/Methoxy Aromatic Groups
N-[(1R,3S)-3-Isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]-tetrahydro-2H-pyran-4-amin
- Structure : Piperazine ring with a trifluoromethylphenyl group and a cyclopentyl-pyran scaffold.
- Comparison : The trifluoromethylphenyl group enhances hydrophobicity but lacks the oxygen atom present in trifluoromethoxy, reducing polarity. The piperazine core (vs. piperidine) may alter basicity and solubility .
Opioid-Related Piperidinyl Compounds
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide
- Structure : Piperidine with a 2-phenylethyl group and fluorophenyl-propanamide.
- Comparison: The phenylethyl group is common in opioids (e.g., fentanyl derivatives). The target compound’s furan-carbonyl group likely reduces opioid receptor affinity but improves selectivity for non-CNS targets .
Data Table: Key Structural and Physical Properties
Key Research Findings
- Metabolic Stability : The 4-(trifluoromethoxy)phenyl group in the target compound is a strategic replacement for bulky adamantyl groups, improving metabolic stability while maintaining potency, as seen in sEH inhibitors .
- Solubility: Piperidine derivatives with ethoxy or dimethylamino linkers (e.g., 12f, 16d) exhibit higher solubility due to polar substituents, whereas the trifluoromethoxy group balances lipophilicity and stability .
Biological Activity
N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide, a complex organic compound, has garnered attention for its potential biological activities. This article details its synthesis, mechanisms of action, and biological effects based on current research findings.
Structural Overview
The compound features several significant structural components:
- Piperidine Ring : Provides basic amine properties.
- Furan Moiety : Contributes to the compound's reactivity and potential biological interactions.
- Trifluoromethoxy Group : Enhances lipophilicity and may influence receptor binding.
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of Furan-3-carbonyl Chloride : React furan-3-carboxylic acid with thionyl chloride.
- Synthesis of Piperidin-4-ylmethylamine : Achieved through reductive amination.
- Coupling Reaction : Combine the furan intermediate with piperidin-4-ylmethylamine.
- Final Amide Formation : React with 2-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine.
Preliminary studies suggest that this compound may interact with specific molecular targets, modulating receptor activity or enzyme function. The following pathways are hypothesized to be involved:
- Inflammatory Pathways : Potential modulation of cytokine production.
- Neuroprotective Effects : Possible inhibition of neurodegenerative processes.
These interactions could position the compound as a candidate for therapeutic applications in inflammatory and neurodegenerative diseases.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines.
- Antioxidant Properties : Scavenging free radicals, which may protect against oxidative stress.
A comparative analysis is provided in the table below:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Potential anti-inflammatory and neuroprotective | Modulation of receptor activity |
| Similar Compound A | Anti-cancer | Induction of apoptosis |
| Similar Compound B | Antimicrobial | Disruption of cell membrane integrity |
Case Studies
- In Vitro Studies : Initial experiments have demonstrated that the compound inhibits the proliferation of certain cell lines associated with inflammation.
- Animal Models : In vivo studies are ongoing to assess the efficacy and safety profile in models of neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
